N'-(3-chloro-4-methylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide
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Description
N'-(3-chloro-4-methylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is a useful research compound. Its molecular formula is C18H23ClN2O4 and its molecular weight is 366.84. The purity is usually 95%.
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Biological Activity
N'-(3-chloro-4-methylphenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₁₉ClN₂O₂
- Molecular Weight : 284.78 g/mol
- CAS Number : 4746-97-8
- Structure : The compound features a dioxaspiro structure, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to function through:
- Receptor Binding : The presence of the chloro and methyl groups may enhance binding affinity to specific receptors.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways, which can affect cellular processes.
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of dioxaspiro compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of dioxaspiro derivatives, this compound was tested against:
- Escherichia coli
- Staphylococcus aureus
Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, supporting its potential as an antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Cells
A separate investigation focused on the cytotoxic effects of similar compounds on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed:
- IC50 values ranging from 20 to 40 µM for related dioxaspiro compounds.
- Induction of apoptosis was confirmed through flow cytometry assays.
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Concentration (µg/mL) | Effect Observed |
---|---|---|---|
Antimicrobial | E. coli | >50 | Significant growth reduction |
Antimicrobial | S. aureus | >50 | Significant growth reduction |
Cytotoxicity | HeLa cells | 20–40 | Induction of apoptosis |
Cytotoxicity | MCF-7 cells | 20–40 | Induction of apoptosis |
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O4/c1-12-5-6-13(9-15(12)19)21-17(23)16(22)20-10-14-11-24-18(25-14)7-3-2-4-8-18/h5-6,9,14H,2-4,7-8,10-11H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUNVQAIXWLQKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.